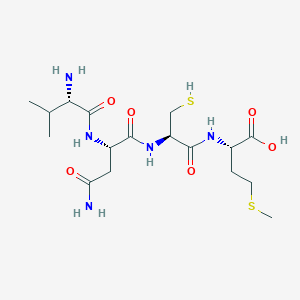
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoyl chloride and hexahydro-2-benzofuran-3-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or reagents.
Epoxidation: The formation of the epoxy group is achieved through an epoxidation reaction, which involves the addition of an oxygen atom to the double bond of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common techniques include:
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can be compared with other benzofuran derivatives, such as:
1-(4-Methylbenzoyl)benzofuran: Lacks the hexahydro and epoxy groups.
1-(4-Methylbenzoyl)hexahydrobenzofuran: Lacks the epoxy group.
1-(4-Methylbenzoyl)epoxybenzofuran: Lacks the hexahydro group.
Uniqueness
The unique combination of the hexahydro, epoxy, and benzofuran moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
820994-16-9 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
7-(4-methylbenzoyl)-6,10-dioxatricyclo[5.2.1.04,8]decan-5-one |
InChI |
InChI=1S/C16H16O4/c1-9-2-4-10(5-3-9)14(17)16-13-8-11(19-16)6-7-12(13)15(18)20-16/h2-5,11-13H,6-8H2,1H3 |
Clé InChI |
QHZNOEAGDZURCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C23C4CC(O2)CCC4C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
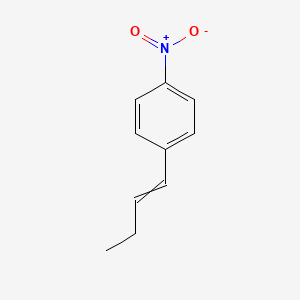
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)

![Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate](/img/structure/B12527957.png)
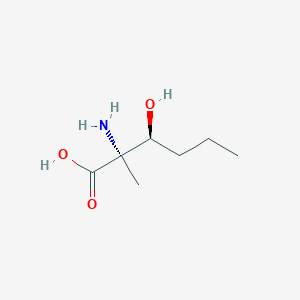
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)
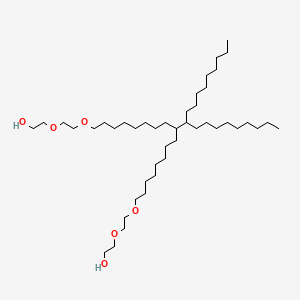
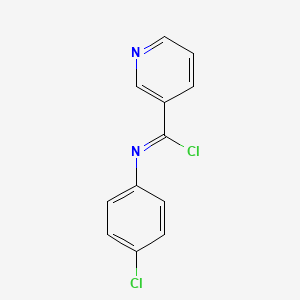
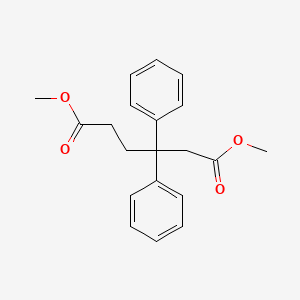
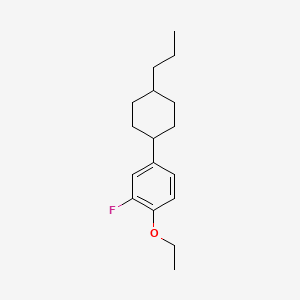
![2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]](/img/structure/B12527987.png)
